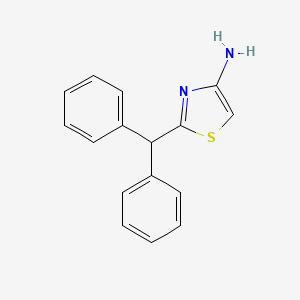

2-(Diphenylmethyl)-1,3-thiazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzhydryl-1,3-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c17-14-11-19-16(18-14)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUZMBXMNDQVIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC(=CS3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30387159 | |

| Record name | 2-benzhydryl-1,3-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425399-53-7 | |

| Record name | 2-benzhydryl-1,3-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Diphenylmethyl)-1,3-thiazol-4-amine: Synthesis, Predicted Properties, and Potential Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel chemical entity 2-(Diphenylmethyl)-1,3-thiazol-4-amine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic synthesis and computational chemistry to propose a viable synthetic route and predict its core physicochemical and spectroscopic properties. Furthermore, by drawing analogies from structurally related thiazole derivatives, we explore its potential biological activities and applications in drug discovery. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and investigation of this and similar novel thiazole compounds.

Introduction: The Thiazole Scaffold and the Novelty of this compound

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a privileged scaffold in the design of agents with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4]

The subject of this guide, this compound, represents an intriguing yet underexplored molecule. The incorporation of a bulky, lipophilic diphenylmethyl (or benzhydryl) group at the 2-position of the 4-aminothiazole core suggests potential for unique steric and electronic interactions with biological targets. This guide aims to provide a theoretical framework for the synthesis and characterization of this novel compound, thereby stimulating further experimental investigation.

Proposed Synthesis: A Hantzsch-Type Approach

A plausible and efficient route to this compound is a modification of the well-established Hantzsch thiazole synthesis, which typically involves the condensation of an α-haloketone with a thioamide.[5][6] For the synthesis of a 4-aminothiazole, a more direct approach involves the reaction of a thiourea with an appropriate α-halocarbonyl compound. However, to introduce the diphenylmethyl group at the 2-position, we propose a pathway starting from a substituted thiourea.

The proposed synthetic pathway begins with the preparation of N-(diphenylmethyl)thiourea, which can be synthesized from diphenylmethylamine and a thiocyanating agent. This intermediate is then subjected to a cyclocondensation reaction with a suitable 3-halo-2-oxopropanal derivative or a related α-haloketone bearing a masked aldehyde functionality, followed by hydrolysis to yield the target 4-aminothiazole.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of N-(Diphenylmethyl)thiourea

-

To a solution of diphenylmethylamine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF), add benzoyl isothiocyanate (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the intermediate benzoylthiourea is hydrolyzed by the addition of aqueous sodium hydroxide (2 M) and heating the mixture at reflux for 2-3 hours.

-

After cooling, the aqueous layer is neutralized with a suitable acid (e.g., 1 M HCl), and the resulting precipitate of N-(diphenylmethyl)thiourea is collected by filtration, washed with water, and dried.

Step 2: Cyclocondensation to form this compound

-

In a round-bottom flask, dissolve N-(diphenylmethyl)thiourea (1.0 eq) and 1,3-dichloroacetone (1.1 eq) in a polar solvent such as ethanol or isopropanol.

-

Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.

-

After completion of the reaction, cool the mixture to room temperature and neutralize with a base such as sodium bicarbonate solution.

-

The resulting crude product is then subjected to ammonolysis to convert the intermediate 4-chloromethylthiazole to the desired 4-aminothiazole. This can be achieved by treatment with a concentrated solution of ammonia in an appropriate solvent under pressure.

-

The final product, this compound, can be isolated and purified by column chromatography on silica gel.

Caption: Proposed two-step synthesis of this compound.

Predicted Physicochemical Properties

In the absence of experimental data, physicochemical properties can be predicted using computational models. These predictions are valuable for guiding experimental design, such as selecting appropriate solvent systems for reactions and purification, as well as for preliminary assessment of drug-like properties.[7][8]

| Property | Predicted Value | Method/Tool |

| Molecular Formula | C₁₆H₁₅N₃S | - |

| Molecular Weight | 281.38 g/mol | - |

| LogP (octanol/water) | 3.5 - 4.5 | ALOGPS, ChemDraw |

| Topological Polar Surface Area (TPSA) | 65.5 Ų | Molinspiration |

| Hydrogen Bond Donors | 2 | - |

| Hydrogen Bond Acceptors | 3 | - |

| Rotatable Bonds | 3 | - |

Note: These values are estimations and should be confirmed by experimental analysis.

Predicted Spectroscopic Data

The structural elucidation of the target compound would rely on standard spectroscopic techniques. Based on its proposed structure and data from analogous compounds, the following spectral characteristics are anticipated.[9][10][11][12]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Diphenyl rings): A multiplet in the range of δ 7.2-7.5 ppm, integrating to 10 protons.

-

Thiazole Proton (H5): A singlet expected around δ 6.5-7.0 ppm.

-

Methine Proton (-CH-): A singlet around δ 6.0-6.5 ppm.

-

Amine Protons (-NH₂): A broad singlet that may appear between δ 5.0-6.0 ppm, which would be exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Multiple signals in the δ 125-145 ppm region.

-

Thiazole Carbons: C2 is expected around δ 165-170 ppm, C4 around δ 145-150 ppm, and C5 around δ 105-110 ppm.

-

Methine Carbon (-CH-): A signal in the δ 60-65 ppm range.

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretching (Amine): Two characteristic sharp peaks in the 3300-3500 cm⁻¹ region.

-

C-H Stretching (Aromatic and Alkyl): Peaks around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹.

-

C=N and C=C Stretching (Thiazole ring): Absorptions in the 1500-1650 cm⁻¹ range.

-

-

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): Expected at m/z = 281, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: A prominent fragment would likely be the diphenylmethyl cation at m/z = 167.

-

Potential Biological Applications and Future Directions

While the biological profile of this compound has not been experimentally determined, the rich pharmacology of the thiazole scaffold allows for informed speculation on its potential applications.[2][13]

-

Antimicrobial and Antifungal Activity: Many 2-aminothiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[13] The lipophilic diphenylmethyl group may enhance membrane permeability, potentially leading to improved antimicrobial efficacy.

-

Anticancer Activity: The thiazole nucleus is present in several anticancer agents.[4] It is plausible that this compound could exhibit cytotoxic effects against various cancer cell lines, possibly through mechanisms such as kinase inhibition or disruption of microtubule dynamics.

-

Anti-inflammatory and Antiviral Properties: Thiazole derivatives have also been investigated for their anti-inflammatory and antiviral activities.[14][15] The unique substitution pattern of the target molecule may confer novel interactions with enzymes or receptors involved in inflammatory or viral pathways.

Caption: Potential biological activities and hypothesized mechanisms of action.

Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, a systematic evaluation of its biological activities through in vitro and in vivo assays is warranted to explore its therapeutic potential.

Conclusion

This compound is a novel, unexplored molecule with potential for interesting chemical and biological properties. This guide provides a robust theoretical foundation for its synthesis, predicted physicochemical and spectroscopic characteristics, and potential applications in drug discovery. It is our hope that this document will serve as a catalyst for further research into this and other novel thiazole derivatives, ultimately contributing to the development of new therapeutic agents.

References

- Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable C

- Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. (2009). Bioorganic & Medicinal Chemistry Letters.

- AA-Prop - Protein Physicochemical Properties Prediction Tool. BioGem.Org.

- Versatile 2-amino-4-substituted-1,3-thiazoles: synthesis and reactions. (2004). Arkivoc.

- Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid

- Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs.

- Synthesis of aminothiazoles: polymer-supported approaches. (2017). RSC Advances.

- On-line Software.

- Synthesis of 2-substitued-amino-4-aryl thiazoles.

- Hantzsch Thiazole Synthesis. Chem Help Asap.

- Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C

- Hantzsch Thiazole Synthesis. SynArchive.

- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1.

- Calculating Physiochemical Properties. (2019). Cambridge MedChem Consulting.

- 4-Aminothiazole.

- Thiazole synthesis. Organic Chemistry Portal.

- 2-aminothiazole derivative, preparation method, and use.

- Chemical and Physical Property Prediction. Cheméo.

- Synthesis of novel 2-amino thiazole deriv

- Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules.

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules.

- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Current Medicinal Chemistry.

- Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spir

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules.

- and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. The University of Queensland eSpace.

- Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Deriv

- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research.

- Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiprolifer

- Thiazole(288-47-1) 1H NMR spectrum. ChemicalBook.

Sources

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. synarchive.com [synarchive.com]

- 7. acdlabs.com [acdlabs.com]

- 8. On-line Software [vcclab.org]

- 9. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives [mdpi.com]

- 11. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. epubl.ktu.edu [epubl.ktu.edu]

- 15. derpharmachemica.com [derpharmachemica.com]

An In-Depth Technical Guide to 2-(Diphenylmethyl)-1,3-thiazol-4-amine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents. This guide provides a comprehensive technical overview of a specific, promising derivative: 2-(Diphenylmethyl)-1,3-thiazol-4-amine , also known by its synonym, 2-(benzhydryl)thiazol-4-amine. We will delve into its chemical identity, propose a detailed synthetic pathway grounded in established methodologies, and outline a robust framework for its characterization. Furthermore, we will explore its potential therapeutic applications by examining the structure-activity relationships of analogous compounds and suggest pertinent in vitro screening protocols to elucidate its pharmacological profile. This document is intended to be a vital resource for researchers engaged in the discovery and development of novel small molecule therapeutics.

Introduction: The Thiazole Scaffold in Drug Discovery

The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms that is present in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a versatile building block for designing molecules with diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3] The amenability of the thiazole core to substitution at multiple positions allows for fine-tuning of its physicochemical and pharmacological properties, making it a highly attractive scaffold for drug discovery campaigns. This guide will focus on a specific derivative, this compound, a compound of interest due to the established bioactivity of both the thiazole and diphenylmethyl moieties.

Chemical Identity and Structure

IUPAC Name and Synonyms

-

IUPAC Name: this compound

-

Common Synonym: 2-Benzhydryl-1,3-thiazol-4-amine

Chemical Structure

The chemical structure of this compound is characterized by a central 1,3-thiazole ring. A diphenylmethyl (benzhydryl) group is attached at the 2-position, and an amine group is present at the 4-position.

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₆H₁₅N₃S |

| Molecular Weight | 281.38 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. |

| LogP | Predicted to be moderately lipophilic due to the diphenylmethyl group. |

Synthesis of this compound

The most versatile and widely employed method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis.[4] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of a 4-aminothiazole derivative, a modified approach is necessary. The following proposed synthetic route is based on established chemical principles for the formation of 4-aminothiazoles.[5]

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in a two-step process, starting from diphenylacetic acid.

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocols

Rationale: The formation of a thioamide is a crucial first step. This can be achieved from the corresponding amide, which is synthesized from the carboxylic acid. The thionation of the amide is a standard transformation.

Protocol:

-

Amide Formation: To a solution of diphenylacetic acid (1 equivalent) in an appropriate solvent such as toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours. Remove the solvent and excess thionyl chloride under reduced pressure. Dissolve the resulting acid chloride in a suitable solvent (e.g., dichloromethane) and add it dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia (excess). Stir for 1-2 hours, and then extract the product with an organic solvent. Dry the organic layer and concentrate to obtain 2,2-diphenylacetamide.

-

Thionation: To a solution of 2,2-diphenylacetamide (1 equivalent) in dry toluene, add Lawesson's reagent (0.5 equivalents). Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). After completion, cool the reaction mixture and purify by column chromatography on silica gel to yield 2,2-diphenylthioacetamide.

Rationale: The Hantzsch-type condensation of the thioamide with an α-amino-α-halo aldehyde or ketone will form the desired 4-aminothiazole ring. The use of a protected α-amino aldehyde followed by deprotection is a common strategy.

Protocol:

-

Cyclization: To a solution of 2,2-diphenylthioacetamide (1 equivalent) in a polar solvent like ethanol or isopropanol, add a commercially available or freshly prepared α-amino-α-halo carbonyl compound, such as 2-amino-2-chloroacetaldehyde hydrochloride (1.1 equivalents).

-

The reaction mixture is heated to reflux for 4-8 hours. The progress of the reaction should be monitored by TLC.

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a base (e.g., sodium bicarbonate). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford pure this compound.

Self-Validation: The identity and purity of the synthesized compound at each step must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Physicochemical Characterization

A thorough characterization is essential to confirm the structure and purity of the synthesized this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the proton at the 5-position of the thiazole ring, a singlet for the benzhydryl proton, multiplets for the aromatic protons of the diphenylmethyl group, and a broad singlet for the amine protons.

-

¹³C NMR: The spectrum should show distinct signals for the carbons of the thiazole ring, the benzhydryl carbon, and the aromatic carbons.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should be used to determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretching of the amine group, C=N stretching of the thiazole ring, and aromatic C-H stretching are expected.

Purity and Stability Assessment

-

High-Performance Liquid Chromatography (HPLC): Purity should be assessed by reverse-phase HPLC.

-

Melting Point: A sharp melting point range is indicative of high purity.

-

Stability Studies: The stability of 4-aminothiazoles can be a concern, as they have been reported to be unstable in aqueous solutions.[5][6] A preliminary stability study in relevant biological buffers and at different pH values is recommended.[7]

Potential Therapeutic Applications and In Vitro Screening

The structural features of this compound suggest several potential therapeutic applications. The thiazole core is a known pharmacophore in many anticancer and antimicrobial agents.[3][8] The diphenylmethyl group is also found in a variety of biologically active compounds.

Rationale for Potential Biological Activity

-

Anticancer Activity: Many 2-aminothiazole derivatives have shown potent anticancer activity by targeting various cellular pathways, including inhibition of protein kinases and induction of apoptosis.[3]

-

Enzyme Inhibition: The thiazole ring can act as a bioisostere for other functional groups and can interact with the active sites of various enzymes.

-

Antimicrobial Activity: Thiazole derivatives have a long history as antimicrobial agents.

Recommended In Vitro Screening Assays

To explore the therapeutic potential of this compound, a panel of in vitro assays is recommended.

Caption: Recommended in vitro screening workflow.

-

MTT Assay: To assess the cytotoxic effects on a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[3]

-

Apoptosis and Cell Cycle Analysis: If significant cytotoxicity is observed, further studies using flow cytometry to investigate the mechanism of cell death (apoptosis) and effects on the cell cycle are warranted.

-

Minimum Inhibitory Concentration (MIC) Determination: To evaluate the antimicrobial potential against a panel of clinically relevant bacteria and fungi.

-

Kinase Inhibition Assays: Given the prevalence of thiazoles as kinase inhibitors, screening against a panel of kinases would be a logical step.

Conclusion

This compound represents a molecule of significant interest for drug discovery, combining the privileged thiazole scaffold with a bulky lipophilic diphenylmethyl group. This guide has provided a comprehensive framework for its synthesis, characterization, and preliminary biological evaluation. The proposed synthetic route, based on the well-established Hantzsch thiazole synthesis, offers a viable pathway to obtain this compound. The outlined characterization and in vitro screening protocols provide a clear roadmap for researchers to unlock the therapeutic potential of this and related thiazole derivatives. Further investigation into this class of compounds is highly encouraged and has the potential to yield novel therapeutic agents.

References

-

Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC - NIH. (2009, June 4). [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023, October 27). [Link]

-

Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - MDPI. (2022, July 12). [Link]

-

Synthesis of aminothiazoles: polymer-supported approaches - RSC Publishing. (2017, May 3). [Link]

-

Synthesis and characterizations of novel thiazolyl-thiadiazole derivatives as telomerase activators - ResearchGate. (2025, August 10). [Link]

-

Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PubMed Central. [Link]

-

Synthesis And Characterization Of Novel Thiazole Derivatives As Potential Anticancer Agents: Molecular Docking And DFT Studies | Request PDF - ResearchGate. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PubMed Central. [Link]

-

Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest - International Journal of Pharmaceutical Investigation. [Link]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]

- 4-Aminothiazole - Google P

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives - MDPI. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. [Link]

-

A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing). [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. [Link]

-

General reaction for Hantzsch's synthesis of 2-aminothiazole - ResearchGate. [Link]

-

Review of the synthesis and biological activity of thiazoles - ResearchGate. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. [Link]

-

Stability testing of existing active substances and related finished products. (2023, July 13). [Link]

-

Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. [Link]

Sources

- 1. Antitumor benzothiazoles. 16. Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(Diphenylmethyl)-1,3-thiazol-4-amine (CAS 425399-53-7): A Molecule of Untapped Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Thiazole Derivative

The landscape of medicinal chemistry is perpetually expanding, with novel molecular entities offering tantalizing possibilities for therapeutic intervention. Among these, the 2-aminothiazole scaffold stands out as a "privileged structure," a core motif present in a multitude of biologically active compounds and approved drugs.[1][2] This guide focuses on a specific, yet largely unexplored, derivative: 2-(Diphenylmethyl)-1,3-thiazol-4-amine (CAS 425399-53-7).

While a definitive body of research on this particular molecule is nascent, its structural components—the versatile 2-aminothiazole ring and the bulky, lipophilic diphenylmethyl (benzhydryl) group—suggest a significant potential for biological activity. This document serves as an in-depth technical guide, navigating the known principles of thiazole chemistry and the established roles of its constituent moieties to provide a predictive framework for researchers. We will delve into a proposed synthetic route, explore potential pharmacological applications based on structure-activity relationships of analogous compounds, and outline experimental workflows to validate these hypotheses. This guide is designed not as a summary of existing data, but as a foundational blueprint for pioneering research into this promising molecule.

I. Physicochemical Properties and Structural Attributes

Understanding the fundamental physicochemical properties of a compound is paramount for any experimental design, from synthesis to biological screening. While extensive experimental data for this compound is not publicly available, we can predict its key characteristics based on its structure.

| Property | Predicted Value/Information | Source/Rationale |

| CAS Number | 425399-53-7 | Publicly available chemical identifier. |

| Molecular Formula | C₁₆H₁₄N₂S | Based on its chemical structure. |

| Molecular Weight | 266.36 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Typical for similar aromatic amines. |

| Solubility | Expected to have low aqueous solubility and good solubility in organic solvents like DMSO, DMF, and chlorinated solvents. | The large, nonpolar diphenylmethyl group will dominate the solubility profile. |

| Key Structural Features | - 2-Aminothiazole core: A heterocyclic ring known for its diverse biological activities.[3] - Primary amine at C4: A potential site for further chemical modification and a key hydrogen bond donor/acceptor. - Diphenylmethyl (benzhydryl) group at C2: A bulky, lipophilic moiety that can influence receptor binding and pharmacokinetic properties.[4] | Structural analysis. |

II. Proposed Synthesis: A Roadmap to a Novel Compound

The synthesis of 2-amino-4-substituted-1,3-thiazoles is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method.[5] We propose a synthetic pathway for this compound that leverages this classical reaction, followed by the introduction of the C4-amino group.

Proposed Synthetic Scheme:

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical):

Step 1: Synthesis of a 2-(Diphenylmethyl)thiazole Intermediate

-

Rationale: The initial step involves the formation of the thiazole ring. A plausible approach is the reaction of a diphenylmethyl-containing thioamide with an α-haloketone.

-

Procedure:

-

To a solution of diphenylacetyl chloride (1.0 eq) in a suitable solvent (e.g., acetone), add thiourea (1.1 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Introduction of the 4-Amino Group

-

Rationale: Functionalization at the C4 position is the subsequent critical step. This can be achieved through various methods, including amination of a 4-halo-thiazole derivative or through a multi-step process involving nitration and subsequent reduction.

-

Procedure (via Halogenation and Amination):

-

The 2-(diphenylmethyl)thiazole intermediate is first halogenated at the C4 position using a suitable halogenating agent (e.g., N-bromosuccinimide).

-

The resulting 4-halo-2-(diphenylmethyl)thiazole is then subjected to nucleophilic aromatic substitution with an ammonia source (e.g., aqueous ammonia or a protected amine followed by deprotection) under elevated temperature and pressure (in a sealed tube) to yield the final product.

-

Purification would be achieved through recrystallization or column chromatography.

-

III. Predicted Biological Activities and Therapeutic Potential

The true value of a novel compound lies in its potential biological activity. By dissecting the structure of this compound, we can infer its likely pharmacological profile.

The 2-Aminothiazole Core: A Hub of Activity

The 2-aminothiazole moiety is a well-established pharmacophore with a broad spectrum of biological activities, including:

-

Anticancer: Many 2-aminothiazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[6][7]

-

Antimicrobial: This scaffold is present in numerous antibacterial and antifungal agents.[3]

-

Anti-inflammatory: Certain derivatives exhibit significant anti-inflammatory properties.[3]

-

Neurological Disorders: The 2-aminothiazole core has been explored for its potential in treating neurodegenerative diseases like prion disease.[8]

The Diphenylmethyl Group: A Modulator of Potency and Pharmacokinetics

The diphenylmethyl (benzhydryl) group is a bulky, lipophilic substituent that can significantly influence a molecule's interaction with biological targets and its pharmacokinetic profile.[4] Its presence in this compound is predicted to:

-

Enhance Binding Affinity: The large surface area of the diphenylmethyl group could lead to increased van der Waals interactions with hydrophobic pockets in target proteins, potentially enhancing binding affinity and potency.

-

Improve CNS Penetration: The lipophilic nature of this group may facilitate crossing the blood-brain barrier, making the compound a candidate for targeting central nervous system disorders.

-

Influence Metabolism: The phenyl rings can be sites of metabolic hydroxylation, which would be a key consideration in drug development.

Hypothesized Signaling Pathway Involvement:

Given the prevalence of 2-aminothiazoles as kinase inhibitors, a plausible mechanism of action for this compound in an anticancer context could involve the inhibition of key signaling pathways implicated in cell proliferation and survival.

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

IV. Proposed Experimental Workflows for Target Validation and Characterization

To move from hypothesis to evidence, a structured experimental plan is essential. The following workflows are proposed to elucidate the biological activity of this compound.

Workflow 1: In Vitro Biological Screening

Caption: A workflow for the initial in vitro biological evaluation.

Detailed Protocol for Anticancer Screening (MTT Assay):

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions.

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the compound for 48-72 hours.

-

MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce MTT to formazan.

-

Data Analysis: Solubilize the formazan crystals and measure the absorbance. Calculate the percentage of cell viability and determine the IC50 value.

V. Future Directions and Concluding Remarks

The exploration of this compound is currently at its inception. This guide has laid out a predictive framework based on the well-established chemistry and pharmacology of its constituent parts. The path forward requires rigorous experimental validation of the proposed synthesis and biological activities.

Future research should focus on:

-

Optimizing the Synthesis: Developing a high-yield, scalable synthetic route is a primary objective.

-

Broad Biological Screening: A comprehensive screening against a wide range of biological targets will help to identify its primary mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues with modifications to the diphenylmethyl and amino groups will be crucial for optimizing potency and selectivity.

-

Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound will be essential for its development as a potential therapeutic agent.

VI. References

-

Metwally, M. A., Abdel-Latif, E., Amer, F. A., & Kaupp, G. (2006). Versatile 2-amino-4-substituted-1,3-thiazoles: synthesis and reactions. Journal of Sulfur Chemistry, 25(1), 27-50.

-

Metwally, M. A., Abdel-Latif, E., Amer, F. A., & Kaupp, G. (2006). Versatile 2-amino-4-substituted-1,3-thiazoles: synthesis and reactions. Journal of Sulfur Chemistry, 25(1), 27-50. [Link]

-

Ayati, A., Emami, S., Asadipour, A., Shafiei, K., & Foroumadi, A. (2015). Recent developments of 2-aminothiazoles in medicinal chemistry. European journal of medicinal chemistry, 97, 804-825. [Link]

-

Jadhav, S. D., & Bhor, R. J. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemistry & Chemical Technology, 16(4), 535-541. [Link]

-

Metwally, M. A., Abdel-Latif, E., Amer, F. A., & Kaupp, G. (2006). Versatile 2-amino-4-substituted-1,3-thiazoles: synthesis and reactions. Journal of Sulfur Chemistry, 25(1), 27-50. [Link]

-

Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives. (n.d.). IntechOpen. [Link]

-

Metwally, M. A., Abdel-Latif, E., Amer, F. A., & Kaupp, G. (2006). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. Journal of Sulfur Chemistry, 25(1), 27-50. [Link]

-

Lu, K., Wang, W., Li, Y., Wang, J., Liu, Y., Li, L., ... & Ma, X. (2013). 2-Aminothiazoles with improved pharmacotherapeutic properties for treatment of prion disease. ChemMedChem, 8(5), 757-768. [Link]

-

El-Sayed, N. N. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433. [Link]

-

El-Naggar, A. M., & Al-Mahmoudy, A. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future medicinal chemistry, 13(2), 185-212. [Link]

-

Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244. [Link]

-

El-Faham, A., & Al-Obeidi, F. A. (2015). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7483. [Link]

Sources

- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives | Pharmaguideline [pharmaguideline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 8. 2-Aminothiazoles with improved pharmacotherapeutic properties for treatment of prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Diphenylmethyl)-1,3-thiazol-4-amine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active compounds. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. This technical guide focuses on a specific, less-documented derivative, 2-(Diphenylmethyl)-1,3-thiazol-4-amine , also known as 2-(benzhydryl)-1,3-thiazol-4-amine. The introduction of a bulky, lipophilic diphenylmethyl group at the 2-position of the 4-aminothiazole core presents intriguing possibilities for modulating biological activity and exploring novel therapeutic avenues. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential applications based on the known bioactivities of related thiazole derivatives.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. For this compound, these properties are primarily derived from its chemical structure, which features a heterocyclic thiazole ring, a primary amine, and a large nonpolar diphenylmethyl substituent.

Molecular Formula and Weight

The chemical structure of this compound consists of a diphenylmethyl group [(C₆H₅)₂CH-] attached to the second position of a 1,3-thiazol-4-amine ring.

Table 1: Core Molecular Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₄N₂S |

| Molecular Weight | 266.36 g/mol (Calculated) |

| IUPAC Name | This compound |

| Synonyms | 2-(Benzhydryl)-1,3-thiazol-4-amine |

Note: The molecular weight is a calculated value based on the atomic weights of the constituent elements.

Synthesis of this compound

The most direct and widely employed method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis . This versatile reaction involves the condensation of an α-haloketone with a thioamide or thiourea. For the synthesis of the title compound, a variation of this method is employed, reacting an appropriate thioamide with an α-halocarbonyl compound.

Synthetic Pathway Overview

The synthesis of this compound can be logically approached through the reaction of a thioamide bearing the diphenylmethyl group with a suitable three-carbon building block that provides the C4-amine and C5 of the thiazole ring.

Caption: Hantzsch-type synthesis pathway for this compound.

Experimental Protocol: Hantzsch-Type Synthesis

This protocol outlines a plausible synthetic route. Researchers should note that optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary to achieve optimal yields.

Materials:

-

Diphenylacetyl thioamide (Precursor A)

-

Chloroacetonitrile (Precursor B)

-

Ethanol or Dimethylformamide (DMF)

-

Sodium bicarbonate or a suitable non-nucleophilic base

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diphenylacetyl thioamide (1 equivalent) in a suitable solvent such as ethanol or DMF.

-

Addition of Reagents: To this solution, add chloroacetonitrile (1.1 equivalents). If an acid scavenger is required, a non-nucleophilic base like sodium bicarbonate can be added.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications and Biological Significance

While specific biological data for this compound is not extensively reported in the public domain, the broader class of 2-aminothiazole derivatives is known to possess a wide range of biological activities.[1] The introduction of the bulky and lipophilic diphenylmethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Antimicrobial and Antifungal Activity

Thiazole derivatives are well-documented for their antimicrobial and antifungal properties.[2][3] The mechanism of action often involves the inhibition of essential microbial enzymes. The lipophilicity conferred by the diphenylmethyl group may enhance the compound's ability to penetrate microbial cell membranes, potentially leading to increased efficacy.

Anti-inflammatory and Analgesic Properties

Many thiazole-containing compounds have demonstrated significant anti-inflammatory and analgesic effects.[2] These activities are often attributed to the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade.

Anticancer Activity

The 2-aminothiazole scaffold is present in several anticancer agents.[1] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis. The steric bulk of the diphenylmethyl group could lead to selective interactions with the binding sites of specific cancer-related proteins.

CNS Activity

The lipophilic nature of the diphenylmethyl moiety may facilitate the crossing of the blood-brain barrier, opening up possibilities for applications in treating central nervous system (CNS) disorders. Thiazole derivatives have been investigated for their potential as anticonvulsant, antidepressant, and neuroprotective agents.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its synthesis, achievable through established methods like the Hantzsch reaction, provides a foundation for further investigation. The presence of the diphenylmethyl group offers a unique structural feature that could be exploited to develop novel therapeutic agents with enhanced potency and selectivity.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activities across various therapeutic areas. Structure-activity relationship (SAR) studies, involving modifications of the phenyl rings or the amine group, could provide valuable insights for the rational design of new and more effective drug candidates. This in-depth technical guide serves as a foundational resource for researchers poised to explore the scientific and medicinal potential of this intriguing thiazole derivative.

References

- Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.

-

Thiazole Ring—A Biologically Active Scaffold. Molecules2021 , 26 (16), 4885. [Link]

- An Overview of Thiazole Derivatives and its Biological Activities. Int. J. Pharm. Sci. Rev. Res.2023, 82 (1), 1-10.

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Int. J. Mol. Sci.2023 , 24 (15), 12245. [Link]

- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Curr. Med. Chem.2023, 30 (34), 3845-3868.

- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Indian J. Chem.2012, 51B, 1443-1449.

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules2021 , 26 (5), 1449. [Link]

Sources

Spectroscopic Analysis of 2-(Diphenylmethyl)-1,3-thiazol-4-amine: A Technical Overview

Introduction

2-(Diphenylmethyl)-1,3-thiazol-4-amine is a heterocyclic compound featuring a thiazole ring substituted with a diphenylmethyl group at the 2-position and an amine group at the 4-position. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The diphenylmethyl moiety, also known as a benzhydryl group, is also a common scaffold in various biologically active compounds. Understanding the spectroscopic characteristics of this molecule is fundamental for its identification, characterization, and quality control in research and development settings.

Molecular Structure

The structural formula of this compound is presented below. The key structural features that will influence its spectroscopic properties include the aromatic protons of the two phenyl rings, the methine proton of the diphenylmethyl group, the thiazole ring proton, and the amine protons. The carbon skeleton includes the aromatic carbons, the methine carbon, and the carbons of the thiazole ring. The infrared spectrum will be characterized by vibrations of the N-H, C-H, C=N, and C=C bonds.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H | 7.2 - 7.5 | Multiplet | 10H |

| Methine-CH | ~5.5 | Singlet | 1H |

| Thiazole-H | ~6.5 | Singlet | 1H |

| Amine-NH₂ | Broad singlet | 2H |

Interpretation:

-

Phenyl Protons: The ten protons on the two phenyl rings are expected to resonate in the aromatic region (7.2-7.5 ppm) as a complex multiplet due to their various chemical and magnetic environments.

-

Methine Proton: The single proton of the diphenylmethyl group is attached to a carbon adjacent to two phenyl rings and the thiazole ring. This environment would lead to a downfield shift, expected around 5.5 ppm as a singlet.

-

Thiazole Proton: The proton on the thiazole ring is in an electron-rich heterocyclic system, and its chemical shift is anticipated to be around 6.5 ppm as a singlet.

-

Amine Protons: The two protons of the primary amine group will likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Thiazole C=N | ~170 |

| Thiazole C-NH₂ | ~150 |

| Aromatic C (quaternary) | 140 - 145 |

| Aromatic CH | 125 - 130 |

| Thiazole CH | ~105 |

| Methine CH | ~50 |

Interpretation:

-

Thiazole Carbons: The carbon atom of the C=N bond in the thiazole ring is expected to be the most downfield signal. The carbon atom attached to the amine group will also be significantly downfield. The CH carbon of the thiazole ring will be more shielded.

-

Aromatic Carbons: The spectrum will show several signals in the aromatic region, corresponding to the protonated and quaternary carbons of the phenyl rings.

-

Methine Carbon: The carbon of the diphenylmethyl group will appear at a characteristic upfield position for a tetracoordinate carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=N Stretch (Thiazole) | 1600 - 1650 | Medium to Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| N-H Bend (Amine) | 1550 - 1650 | Medium |

Interpretation:

-

N-H Stretching: A characteristic doublet of medium intensity is expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.

-

C-H Stretching: The spectrum will show absorptions for both aromatic and aliphatic C-H stretching.

-

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds in the aromatic rings will appear in the fingerprint region.

-

N-H Bending: The bending vibration of the N-H bond of the amine group will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. A prominent fragment would be the tropylium ion ([C₇H₇]⁺) at m/z 91, which is a common and stable fragment for compounds containing a benzyl group. Another significant fragmentation would be the loss of a phenyl group to form the [M-C₆H₅]⁺ ion. The base peak is likely to be the diphenylmethyl cation ([C₁₃H₁₁]⁺) at m/z 167.

Caption: Predicted key fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

While specific experimental data is not available, the following are general protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (FID) using appropriate software to obtain the final spectrum. This includes Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids), or use an ATR accessory.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer.

-

Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and identify the major fragment ions.

Conclusion

This technical guide has outlined the predicted spectroscopic characteristics of this compound based on its chemical structure. The anticipated NMR, IR, and Mass Spectrometry data provide a foundational framework for the identification and structural elucidation of this compound. Experimental verification of these predictions is essential for a complete and accurate characterization.

References

As this guide is based on predictive analysis due to the absence of published experimental data for the specific title compound, direct citations to primary literature containing its spectra are not possible. The interpretations are based on well-established principles of spectroscopic analysis found in standard organic chemistry textbooks and spectral databases for related compounds.

"2-(Diphenylmethyl)-1,3-thiazol-4-amine" potential biological activity

An In-Depth Technical Guide to the Potential Biological Activity of 2-(Diphenylmethyl)-1,3-thiazol-4-amine

Authored by a Senior Application Scientist

Foreword: The Thiazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

The thiazole nucleus, a five-membered heterocyclic ring containing both sulfur and nitrogen, represents a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique structural and electronic properties have rendered it a "privileged scaffold," a recurring motif in a multitude of biologically active compounds.[2] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties.[1][3] This versatility has led to the successful development of numerous FDA-approved drugs, cementing the importance of the thiazole ring in contemporary drug discovery. This guide will delve into the potential biological activities of a specific, novel derivative, this compound, by extrapolating from the rich knowledge base of related thiazole compounds and outlining a comprehensive strategy for its investigation.

Deconstructing the Molecule: Structural Features and Hypothesized Activities

The structure of this compound presents two key features that inform our hypotheses regarding its potential biological activity: the 4-amino group and the bulky, lipophilic diphenylmethyl substituent at the 2-position.

-

The 4-Aminothiazole Moiety: The presence of an amino group on the thiazole ring is a well-established pharmacophore. 2-Aminothiazole derivatives, in particular, have been extensively studied and are known to possess a wide array of biological activities.[4][5] While the target compound features a 4-amino group, the general principles of bioactivity associated with aminothiazoles are likely to apply.

-

The 2-(Diphenylmethyl) Substituent: This large, non-polar group is expected to significantly influence the molecule's physicochemical properties, such as its lipophilicity, solubility, and steric profile. These properties are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with specific biological targets. The diphenylmethyl group may facilitate binding to hydrophobic pockets within enzymes or receptors.

Based on these structural features and the broader literature on thiazole derivatives, we can hypothesize several potential biological activities for this compound:

-

Anticancer Activity: Numerous thiazole derivatives have demonstrated potent anticancer effects against various cancer cell lines.[1][6][7] The mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival. The bulky diphenylmethyl group could potentially enhance binding to specific kinase domains or other protein targets.

-

Antimicrobial Activity: The thiazole ring is a component of many natural and synthetic antimicrobial agents, including penicillin.[7] Thiazole derivatives have shown activity against a broad spectrum of bacteria and fungi.[8][9][10] The lipophilicity conferred by the diphenylmethyl group might enhance the compound's ability to penetrate microbial cell membranes.

-

Anti-inflammatory Activity: Several thiazole derivatives have been reported to possess anti-inflammatory properties.[2] This activity is often mediated through the inhibition of pro-inflammatory enzymes or cytokines.

A Roadmap for Investigation: Synthesis and Biological Evaluation

A systematic investigation is required to validate the hypothesized biological activities of this compound. This section outlines a comprehensive experimental plan, from chemical synthesis to in vitro and in vivo screening.

Chemical Synthesis

The synthesis of this compound can be approached through established methods for thiazole ring formation, such as the Hantzsch thiazole synthesis.[4] A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

Caption: Proposed Hantzsch synthesis for this compound.

Detailed Synthetic Protocol

-

Step 1: Synthesis of Diphenylacetyl Thiourea (Intermediate).

-

To a solution of diphenylacetonitrile in a suitable solvent (e.g., ethanol), add an equimolar amount of thiourea.

-

Add a base (e.g., sodium ethoxide) and reflux the mixture for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and precipitate the product by adding water.

-

Filter, wash, and dry the crude product. Recrystallize from a suitable solvent to obtain pure diphenylacetyl thiourea.

-

-

Step 2: Cyclization to form the Thiazole Ring.

-

Dissolve the diphenylacetyl thiourea in a suitable solvent (e.g., ethanol or acetic acid).

-

Add an α-haloketone (e.g., chloroacetone) or a suitable cyclizing agent.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield this compound.

-

-

Step 3: Structural Characterization.

-

Confirm the structure of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

In Vitro Biological Screening

A tiered screening approach should be employed to efficiently evaluate the potential biological activities of the synthesized compound.

Experimental Workflow for In Vitro Screening

Caption: Tiered workflow for in vitro biological screening.

Protocol 1: Anticancer Activity Screening

-

Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[6][7] Include a non-cancerous cell line (e.g., HEK293) to assess selectivity.

-

MTT Assay (Primary Cytotoxicity Screen):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for 48-72 hours.

-

Add MTT solution and incubate for 4 hours.

-

Add solubilization buffer (e.g., DMSO) and measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

-

Mechanism of Action Studies (If Active):

-

Apoptosis Assay: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to determine if the compound induces apoptosis.

-

Cell Cycle Analysis: Analyze the cell cycle distribution using flow cytometry to see if the compound causes cell cycle arrest at a specific phase.

-

Kinase Inhibition Profiling: Screen the compound against a panel of kinases known to be involved in cancer progression.

-

Protocol 2: Antimicrobial Activity Screening

-

Microbial Strains: Select a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains.[8][9][10]

-

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

-

Prepare serial dilutions of the test compound in a 96-well microtiter plate.

-

Inoculate each well with a standardized microbial suspension.

-

Incubate the plates under appropriate conditions.

-

The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

-

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:

-

Subculture the contents of the wells from the MIC assay that show no visible growth onto agar plates.

-

The MBC/MFC is the lowest concentration that results in a significant reduction in the number of viable colonies.

-

Protocol 3: Anti-inflammatory Activity Screening

-

Enzyme Inhibition Assays:

-

Cyclooxygenase (COX) Inhibition Assay: Measure the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes using a commercially available kit.

-

Lipoxygenase (LOX) Inhibition Assay: Evaluate the inhibitory effect of the compound on 5-LOX or 15-LOX activity.

-

-

Inhibition of Pro-inflammatory Cytokine Production:

-

Use lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Treat the cells with the test compound and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA.

-

Data Presentation and Interpretation

All quantitative data from the in vitro screening should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical Anticancer Activity Data

| Cell Line | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Control) |

| MCF-7 | 15.2 | 0.8 |

| A549 | 25.8 | 1.2 |

| HCT116 | 18.5 | 1.0 |

| HEK293 | > 100 | 5.6 |

Table 2: Hypothetical Antimicrobial Activity Data

| Microbial Strain | MIC (µg/mL) of this compound | MIC (µg/mL) of Ciprofloxacin (Control) |

| S. aureus | 32 | 1 |

| E. coli | 64 | 0.5 |

| C. albicans | 16 | N/A |

Future Directions and Concluding Remarks

The in vitro screening results will provide the foundation for further investigation. If promising activity and selectivity are observed, the next logical steps would include:

-

Lead Optimization: Synthesize and test analogs of this compound to establish structure-activity relationships (SAR) and improve potency and selectivity.

-

In Vivo Studies: Evaluate the efficacy and safety of the most promising compounds in relevant animal models of cancer, infection, or inflammation.

-

Pharmacokinetic Studies: Determine the ADME properties of the lead compounds to assess their drug-like potential.

References

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences.

- A review on thiazole based compounds andamp; it's pharmacological activities.

- Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived

- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC - PubMed Central.

- A Facile Synthesis of New Substituted Thiazol-2-amine Deriv

- An Overview of Thiazole Deriv

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES - International Journal of Pharmaceutical, Chemical, and Biological Sciences.

- Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines - PMC - NIH.

- Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions - ResearchG

- Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole deriv

- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - NIH.

- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold - MDPI.

- SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES - Rasayan Journal of Chemistry.

Sources

- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nanobioletters.com [nanobioletters.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. Bot Verification [rasayanjournal.co.in]

A Technical Guide to the Synthesis of 2-(Diphenylmethyl)-1,3-thiazol-4-amine: Core Starting Materials and Strategic Synthesis

Introduction

2-(Diphenylmethyl)-1,3-thiazol-4-amine is a substituted aminothiazole that serves as a valuable heterocyclic building block in medicinal chemistry and materials science. The thiazole ring is a prominent scaffold in numerous FDA-approved drugs, valued for its diverse biological activities.[1] The synthesis of this specific derivative hinges on the strategic selection of appropriate starting materials to construct the thiazole core efficiently. This guide provides an in-depth analysis of the primary synthetic route, focusing on the key precursors and the underlying chemical principles governing the formation of the target molecule.

Core Synthetic Strategy: Hantzsch-Type Thiazole Synthesis

The most direct and widely recognized method for preparing 2-substituted-4-aminothiazoles is a variation of the classic Hantzsch Thiazole Synthesis.[2][3] This reaction typically involves the condensation of a thioamide with an α-halocarbonyl compound.[4][5] For the synthesis of this compound, the strategy is adapted to use a thioamide that carries the diphenylmethyl group and an α-halo compound that facilitates the introduction of the 4-amino group.

The core reaction involves the condensation of 2,2-Diphenylthioacetamide and Chloroacetonitrile . This approach efficiently assembles the five-membered thiazole ring in a single, often high-yielding, step.

Caption: General scheme for the synthesis of the target thiazole.

In-Depth Analysis of Starting Materials

The success of the synthesis is critically dependent on the quality and reactivity of two key starting materials.

Starting Material: 2,2-Diphenylthioacetamide

This thioamide is the cornerstone of the synthesis, as it provides the C2 and N3 atoms of the thiazole ring and introduces the essential diphenylmethyl (also known as benzhydryl) substituent.

-

Role in Synthesis: Acts as the nucleophile, with the sulfur atom attacking the electrophilic carbon of chloroacetonitrile. It dictates the substitution pattern at the 2-position of the final thiazole product.

-

Sourcing and Preparation: 2,2-Diphenylthioacetamide is a specialty chemical that can be sourced from various suppliers.[6] For laboratory-scale synthesis, it is often prepared from its corresponding nitrile or amide precursors. A common laboratory preparation involves the reaction of 2,2-diphenylacetonitrile with hydrogen sulfide gas under basic conditions.

-

Purity Considerations: The purity of the thioamide is crucial. Impurities from its synthesis, such as the corresponding amide or unreacted starting materials, can lead to side reactions and complicate the purification of the final product.

Starting Material: Chloroacetonitrile

Chloroacetonitrile is a bifunctional reagent that serves as the C4-C5 component of the thiazole ring.

-

Role in Synthesis: It provides a two-carbon fragment. The chloromethyl group is an electrophilic center for the initial nucleophilic attack by the thioamide sulfur. The nitrile group is essential for the subsequent intramolecular cyclization and tautomerization that forms the 4-amino group.[7][8]

-

Properties and Handling: Chloroacetonitrile is a colorless to pale yellow liquid.[7] It is a reactive and toxic compound, classified as a lachrymator. Therefore, it must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and all manipulations should be performed within a well-ventilated fume hood.

-

Commercial Availability: It is a readily available and common reagent in organic synthesis, supplied by major chemical manufacturers.[9][10]

Core Synthesis Protocol and Mechanism

The reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization.

Reaction Mechanism

-

S-Alkylation: The reaction initiates with a nucleophilic substitution (SN2) reaction. The sulfur atom of 2,2-diphenylthioacetamide attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride ion to form an S-alkylated intermediate.[5]

-

Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This cyclization step forms the five-membered ring.

-

Tautomerization: The resulting iminothiazoline intermediate is unstable and rapidly tautomerizes to the more stable aromatic 4-aminothiazole structure. This final step is driven by the gain in aromatic stabilization energy.

Sources

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. synarchive.com [synarchive.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 2,2-Diphenylthioacetamide | CymitQuimica [cymitquimica.com]

- 7. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]

- 8. researchgate.net [researchgate.net]

- 9. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes & Protocol: Synthesis of 2-(Diphenylmethyl)-1,3-thiazol-4-amine

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 2-(Diphenylmethyl)-1,3-thiazol-4-amine, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthesis commences with the thionation of commercially available 2,2-diphenylacetamide using Lawesson's reagent to yield the key intermediate, 2,2-diphenylthioacetamide. This intermediate subsequently undergoes a Cook-Heilbron cyclization with chloroacetonitrile to afford the target 4-aminothiazole derivative. This guide details the underlying chemical principles, provides step-by-step experimental procedures, and includes guidance on purification, characterization, and troubleshooting.

Introduction and Scientific Context

The 4-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The substitution at the C2 and C4 positions of the thiazole ring is crucial for modulating pharmacological activity. The title compound, this compound, incorporates a bulky, lipophilic diphenylmethyl (benzhydryl) group at the C2 position, which can significantly influence its interaction with biological targets.

The synthetic strategy outlined herein is a robust and logical sequence designed for high yield and purity. It leverages two powerful and well-established reactions in heterocyclic chemistry:

-